tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Overview
Description
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a solid compound that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a formylated oxabicyclo[2.2.2]octane derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the oxabicyclo[2.2.2]octane structure provides a rigid framework that influences the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Another related compound with variations in the oxabicyclo[2.2.2]octane ring.
The uniqueness of this compound lies in its specific combination of functional groups and the stability provided by the tert-butyl group .
Biological Activity
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic compound with significant potential in biological applications due to its unique structural characteristics and functional groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a tert-butyl group, enhancing its lipophilicity and stability, and a formyl group that may participate in various chemical reactions, influencing its biological interactions .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The formyl group can act as an electrophile, interacting with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity.
- Metabolic Pathways : The oxabicyclo structure provides rigidity that may influence metabolic pathways and interactions with biological targets .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The unique bicyclic structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Anticancer Potential
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with specific oncogenic transcription factors has been noted in laboratory studies .
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored, particularly in relation to oxidative stress and neurodegenerative diseases. Its structural features may confer stability against reactive oxygen species, thus protecting neuronal cells from damage .
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of the Oxabicyclo Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Formyl Group : This can be accomplished via formylation reactions under controlled conditions.
- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound .
Applications :
- Pharmaceutical Development : Due to its biological activities, this compound is being investigated for potential use in drug development.
- Chemical Research : It serves as a valuable building block for synthesizing more complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMPFXSXYJVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132255 | |
Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-42-8 | |
Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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